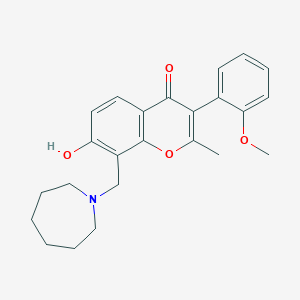

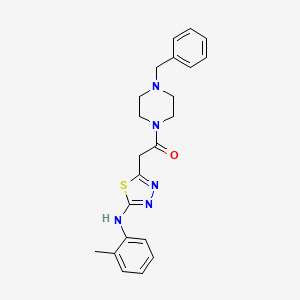

![molecular formula C12H18N4O B2542082 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 953904-92-2](/img/structure/B2542082.png)

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide, also known as N-methylpiperidine-2-carboxamide, is an organic compound with a variety of industrial, medicinal, and research applications. It is a white, crystalline solid with a melting point of 159°C and a boiling point of 243°C. N-methylpiperidine-2-carboxamide is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anti-Tubercular Agents: Research has shown that analogues of pyrazine and pyrazinamide, including N-phenylpyrazine-2-carboxamides, can exhibit higher anti-TB activity against Mycobacterium tuberculosis (MTB) . Investigating the anti-TB properties of this compound could lead to novel therapeutic agents.

Muscarinic Receptor Antagonists: The compound can serve as a reactant for the synthesis of M3 muscarinic receptor antagonists . These antagonists play a crucial role in modulating cholinergic signaling and have implications in various diseases.

Organic Synthesis and Chemical Transformations

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide: can participate in diverse chemical reactions:

C–C Bond Cleavage: Under specific conditions, this compound undergoes C–C bond cleavage to form N-(pyridin-2-yl)amides. The reaction is promoted by I2 and TBHP, resulting in mild and metal-free conditions . This synthetic pathway provides a convenient method for constructing amide bonds directly from starting materials.

Imidate Formation: Synthetic protocols allow the conversion of the compound to N-(pyridin-2-yl)imidates . These imidates find applications in various fields, including coordination chemistry and bioorganic synthesis.

Herbicidal Activity

Substituted derivatives of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide have been investigated for herbicidal activity . Further exploration of their effects on plant growth and weed control could yield valuable insights.

Propriétés

IUPAC Name |

1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-7-9-3-1-5-15-12(9)16-6-2-4-10(8-16)11(14)17/h1,3,5,10H,2,4,6-8,13H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLYTUZKLGZQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)CN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

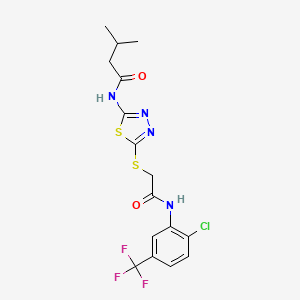

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2542005.png)

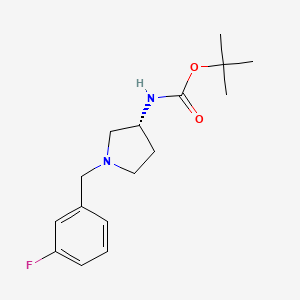

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2542006.png)

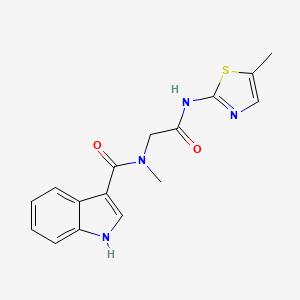

![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2542016.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)